molecular formula C11H9ClN2 B3049184 3-Chloro-6-methyl-4-phenylpyridazine CAS No. 196934-28-8

3-Chloro-6-methyl-4-phenylpyridazine

Cat. No. B3049184
CAS RN: 196934-28-8
M. Wt: 204.65 g/mol
InChI Key: KUFFSPPYYIMHDG-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-phenylpyridazine is a chemical compound with the linear formula C11H9ClN2 . It has a molecular weight of 204.661 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-methyl-4-phenylpyridazine is 1S/C11H9ClN2/c1-8-7-10 (13-14-11 (8)12)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

3-Chloro-6-methyl-4-phenylpyridazine is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

1. Synthesis and Functionalization

3-Chloro-6-methyl-4-phenylpyridazine serves as an important intermediate in the synthesis of various pyridazine derivatives. Research by Piaz, Giovannoni, and Ciciani (1993) demonstrates a method for achieving 4- or 4,5-functionalized pyridazinones starting from a compound similar to 3-Chloro-6-methyl-4-phenylpyridazine. This process involves homolytic substitution followed by hydrolysis, highlighting the compound's utility in creating functionally diverse pyridazinones (Piaz, Giovannoni, & Ciciani, 1993).

2. Photochemical Properties

The photochemical behavior of 3-Chloro-6-methyl-4-phenylpyridazine has been studied, revealing insights into its interaction with light. Tsuchiya, Arai, Kawamura, and Igeta (1972) investigated the photolysis of this compound, elucidating its behavior under specific conditions and contributing to the understanding of its photochemical properties (Tsuchiya, Arai, Kawamura, & Igeta, 1972).

3. Role in Synthesis of Phosphorescent Materials

Research by Lee et al. (2005) explored the synthesis of organometallic Ir(III) complexes using derivatives of 3-Chloro-6-methyl-4-phenylpyridazine. These complexes exhibited bright orange to red luminescence at room temperature, suggesting potential applications in phosphorescent materials (Lee et al., 2005).

4. Insecticidal Activity

Wu et al. (2012) synthesized a series of derivatives based on 3-Chloro-6-methyl-4-phenylpyridazine and tested their insecticidal activities. The results indicated significant insecticidal properties in some of these compounds, offering potential applications in pest control (Wu et al., 2012).

5. Applications in Medicinal Chemistry

In medicinal chemistry, 3-Chloro-6-methyl-4-phenylpyridazine derivatives have been explored for their biological activities. For instance, Contreras et al. (2001) designed and synthesized a series of pyridazine analogs, including derivatives of this compound, acting as acetylcholinesterase inhibitors, indicating potential applications in treating conditions like Alzheimer's disease (Contreras et al., 2001).

Safety and Hazards

The safety data sheet for 3-Chloro-6-methyl-4-phenylpyridazine was not available in the resources I found . Therefore, it’s important to handle this compound with care, following standard laboratory safety protocols.

properties

IUPAC Name

3-chloro-6-methyl-4-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-7-10(11(12)14-13-8)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFSPPYYIMHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423484
Record name 3-chloro-6-methyl-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-methyl-4-phenylpyridazine

CAS RN

196934-28-8
Record name 3-chloro-6-methyl-4-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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